molecular formula C20H13N3O6S2 B4817447 {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid

{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid

Cat. No.: B4817447
M. Wt: 455.5 g/mol
InChI Key: WECYWDKHZXFMFN-NXVVXOECSA-N
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Description

{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a benzoylamino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Indole Moiety: The indole moiety is introduced through a condensation reaction between an indole derivative and the thiazolidinone intermediate.

    Benzoylation: The final step involves the benzoylation of the intermediate compound using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted benzoylamino derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a promising candidate for the treatment of various diseases, including infections, inflammatory conditions, and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and indole moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-propionic acid
  • {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-butyric acid

Uniqueness

The uniqueness of {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid lies in its specific combination of functional groups and structural features The presence of the thiazolidinone ring, indole moiety, and benzoylamino group in a single molecule provides a unique platform for exploring various chemical and biological activities

Properties

IUPAC Name

2-[(3Z)-3-[3-[(2-hydroxybenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O6S2/c24-13-8-4-2-6-11(13)17(27)21-23-19(29)16(31-20(23)30)15-10-5-1-3-7-12(10)22(18(15)28)9-14(25)26/h1-8,24H,9H2,(H,21,27)(H,25,26)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYWDKHZXFMFN-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Reactant of Route 2
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Reactant of Route 3
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Reactant of Route 4
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Reactant of Route 5
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Reactant of Route 6
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid

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